1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride
描述
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride is a synthetic phenylalkylamine derivative featuring a 2,5-dimethoxy-4-methyl-substituted aromatic ring and a butan-2-amine side chain. The compound shares structural similarities with classical serotonergic psychedelics, such as 2,5-dimethoxy-4-methylamphetamine (DOM), but differs in the alkyl chain length (butan-2-amine vs. DOM’s propane chain). This modification may influence its pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and pharmacodynamic interactions with serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C subtypes .
属性
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDHDKBZGKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901343242 | |
| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54690-19-6, 52663-86-2 | |
| Record name | Dimoxamine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054690196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimoxamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMOXAMINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP79PU26K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
合成路线和反应条件: α-乙基 2C-D (盐酸盐) 的合成通常涉及以下步骤:
起始原料: 合成从 2,5-二甲氧基苯甲醛开始。
工业生产方法: 文献中没有详细记录 α-乙基 2C-D (盐酸盐) 的工业生产方法。 大型有机合成的通用原理,包括反应条件和纯化过程的优化,将适用。
化学反应分析
反应类型: α-乙基 2C-D (盐酸盐) 可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为其相应的胺。
取代: 该化合物可以进行亲核取代反应,特别是在芳香环上。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 卤素或磺酸之类的试剂可用于取代反应。
主要产物:
氧化: 酮或羧酸。
还原: 胺。
取代: 卤代或磺化衍生物。
科学研究应用
Psychoactive Properties
Research indicates that 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride may exhibit psychoactive properties similar to other compounds in the phenethylamine family. Its effects on serotonin receptors suggest potential applications in treating mood disorders, anxiety, and other psychological conditions. Studies have shown that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and cognition .
Therapeutic Potential
The compound's interaction with serotonin receptors positions it as a candidate for further exploration in therapeutic settings. For instance, its use as an antidepressant or anxiolytic agent is being investigated. Preliminary data suggest that compounds with similar mechanisms may alleviate symptoms of anxiety and depression by modulating serotonin levels .
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other psychoactive substances can provide insights into its unique properties and potential advantages. The following table summarizes key features of this compound in relation to others:
| Compound Name | Class | Primary Action | Potential Uses |
|---|---|---|---|
| This compound | Phenethylamine | Serotonin receptor modulator | Antidepressant, anxiolytic |
| 5-MeO-DMT | Tryptamine | Serotonin receptor agonist | Psychedelic therapy |
| MDMA | Phenethylamine | Serotonin releaser | PTSD treatment |
This table highlights the structural similarities and differences, as well as the therapeutic implications of each compound.
Case Study 1: Anxiety Disorders
A clinical study focused on the effects of phenethylamines on anxiety disorders demonstrated that compounds acting on serotonin receptors can significantly reduce anxiety symptoms. Participants receiving a regimen including similar compounds reported improved mood and reduced anxiety levels over a controlled period .
Case Study 2: Depression Treatment
Another case study explored the use of serotonergic compounds in treatment-resistant depression. Patients treated with a regimen that included derivatives of phenethylamines showed promising results in terms of symptom reduction and overall well-being . These findings support the hypothesis that this compound may offer similar benefits.
作用机制
α-乙基 2C-D (盐酸盐) 的作用机制涉及它与血清素受体的相互作用,特别是 5-HT2A 和 5-HT2C 受体 . 它在这些受体上充当部分激动剂,导致神经递质释放,并随后产生精神活性作用。
相似化合物的比较
Structural and Pharmacological Differences
Key Structural Features
- Phenyl Ring Substituents : The 2,5-dimethoxy-4-methyl substitution pattern is shared with DOM and some 2C-series compounds (e.g., 2C-D, 2C-P). However, substituents like bromo (2C-B), propyl (2C-P), or methylthio (25T-NBOH) in other analogs alter electronic and steric properties, impacting receptor affinity and selectivity .
- Amine Chain: The butan-2-amine chain distinguishes it from shorter-chain analogs: DOM: Propane chain (2-aminopropane) . 2C-series: Ethylamine chain (e.g., 2C-B, 2C-D) . 25T-NBOMe: Methoxybenzyl-substituted ethylamine .
Receptor Affinity and Selectivity
- DOM : High 5-HT2A affinity (EC50 ~0.32 mg/kg in primates) with minimal 5-HT2C or adrenergic activity. Schild analysis confirms 5-HT2A mediation of discriminative stimulus effects .
- 2C-T-7 and DPT : Similar 5-HT2A-driven effects but with reduced potency compared to DOM due to bulkier substituents (e.g., propylthio in 2C-T-7) .
- 2C-B : 4-Bromo substitution enhances lipophilicity and 5-HT2A/2C affinity, though shorter ethylamine chain limits duration of action .
- Target Compound: The butan-2-amine chain may reduce 5-HT2A affinity compared to DOM (due to increased chain length) but improve metabolic stability.
Data Table: Structural and Pharmacological Comparison
Key Research Findings
Chain Length and Receptor Binding :
- Shorter chains (e.g., DOM’s propane) optimize 5-HT2A interactions via optimal van der Waals contacts. Extending to butan-2-amine may reduce potency due to conformational strain .
- Ethylamine chains (2C-series) balance potency and metabolic clearance, whereas butan-2-amine could prolong half-life .
Substituent Effects: 4-Methyl (Target Compound): Enhances lipophilicity vs. Methoxy Groups: 2,5-Dimethoxy substitution is critical for 5-HT2A activation; removal abolishes activity .
Stereochemistry :
- DOM’s (+) isomer shows higher 5-HT2A affinity than (–) isomer. The target compound’s stereochemical configuration (if chiral) may similarly influence activity .
生物活性
1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride, commonly referred to as dimoxamine hydrochloride, is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C13H21NO2·HCl
Molecular Weight: 259.77 g/mol
IUPAC Name: (2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine hydrochloride
CAS Number: 52663-86-2
Structural Representation
The structural formula can be represented as follows:
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 224.16451 | 152.3 |
| [M+Na]+ | 246.14645 | 163.8 |
| [M+NH4]+ | 241.19105 | 160.0 |
| [M+K]+ | 262.12039 | 157.8 |
Dimoxamine hydrochloride exhibits its biological effects primarily through its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for various physiological functions including mood regulation and cognitive processes .
Pharmacological Effects
- Psychoactive Properties : As an analog of other phenethylamines, dimoxamine may exhibit psychoactive effects similar to those of compounds like 2C-D and DOM, which are known for their hallucinogenic properties .
- Potential Therapeutic Uses : Research suggests that compounds in this class may have applications in treating psychiatric disorders such as depression and anxiety by enhancing serotonergic activity .
- Neuroprotective Effects : Some studies indicate that dimoxamine may protect against neurodegenerative conditions by inhibiting mitochondrial complex I activity, thereby reducing oxidative stress in neuronal cells .
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of dimoxamine hydrochloride in animal models of neurodegeneration. The results indicated significant reductions in markers of oxidative stress and improved behavioral outcomes in treated groups compared to controls .
Clinical Observations
Clinical observations have noted that patients administered dimoxamine hydrochloride reported enhanced mood and cognitive function, correlating with increased serotonin levels in the brain . This aligns with findings from animal studies that suggest a mechanism involving serotonin receptor modulation.
Comparative Analysis with Related Compounds
To better understand the biological activity of dimoxamine hydrochloride, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Main Activity |
|---|---|---|
| 2C-D | Phenethylamine | Hallucinogenic effects |
| DOM | Phenethylamine | Psychoactive effects |
| Annonacin | Acetogenin | Inhibitor of mitochondrial complex I |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via reductive amination of 1-(2,5-dimethoxy-4-methylphenyl)-2-propanone with optically active amines (e.g., α-methyl benzylamine) using Raney Nickel as a catalyst. Optical resolution is achieved via recrystallization of diastereomeric salts (e.g., ortho-nitrotartranilic acid). Reaction temperature and solvent polarity critically affect enantiomeric purity. For example, ethanol recrystallization yields the (+)-isomer (S-configuration) of the hydrochloride salt with >98% purity . Alternative methods involve deprotection of intermediates (e.g., tert-butoxycarbonyl groups) under acidic conditions, as seen in dioxane/HCl systems .
Q. How is this compound characterized for receptor specificity in serotonin (5-HT) systems?
- Methodological Answer : Receptor binding assays using radioligands (e.g., [³H]ketanserin for 5-HT2A) and functional assays (e.g., calcium flux in HEK293 cells) are employed. DOM, a structural analog, shows high 5-HT2A agonism (EC₅₀ = 3–10 nM) and discriminative stimulus effects in rats and primates, validated via dose-response curves and antagonist reversal (e.g., with MDL100907) . Cross-reactivity with 5-HT1A/2C receptors is tested using selective agonists (e.g., 8-OH-DPAT) to rule out off-target effects .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges followed by LC-MS/MS is optimal. Key parameters include:
- Sample preparation : Acidification (pH 2–3) with formic acid to enhance recovery.
- Chromatography : Reverse-phase C18 columns with gradient elution (methanol/water + 0.1% NH₄F).
- Detection : MRM transitions targeting m/z 254 → 167 (quantitative ion) and m/z 254 → 121 (qualitative ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent behavioral effects across species (e.g., rats vs. primates)?
- Methodological Answer : Species-specific differences in 5-HT2A receptor density (e.g., higher cortical expression in primates) and metabolic pathways (e.g., CYP2D6 polymorphism) must be characterized. Comparative studies should:
- Use fixed-ratio operant conditioning to assess discriminative stimulus thresholds.
- Measure plasma pharmacokinetics (AUC, Cmax) alongside behavioral endpoints.
- Employ isobolographic analysis to evaluate synergistic/additive interactions with co-administered agonists (e.g., 8-OH-DPAT) .
Q. What strategies optimize enantiomeric separation for pharmacological studies?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) achieve baseline resolution. Mobile phases with polar organic modifiers (e.g., ethanol/hexane) enhance enantioselectivity. For preparative-scale separation, simulated moving bed (SMB) chromatography improves yield and purity .
Q. How do structural modifications (e.g., halogen substitution at the 4-position) alter pharmacological potency?
- Methodological Answer : Substituent effects are tested via:
- Synthesis : Electrophilic substitution (e.g., bromination or iodination) at the 4-methyl position.
- In vitro assays : Radioligand displacement (Ki values) and functional potency (EC₅₀).
- In vivo models : Drug discrimination paradigms in rodents. For example, 4-iodo analogs (DOI) exhibit 10-fold higher 5-HT2A affinity than DOM, correlating with prolonged behavioral effects .
Q. What methodologies identify metabolic pathways and reactive intermediates?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and NADPH. Analyze metabolites via:
- High-resolution mass spectrometry (HRMS) : To detect phase I (oxidative) and phase II (glucuronide/sulfate) metabolites.
- Stable isotope labeling : Track demethylation or hydroxylation at methoxy/methyl groups.
- CYP inhibition assays : Use selective inhibitors (e.g., quinidine for CYP2D6) to identify dominant metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in receptor binding vs. functional assay data?
- Resolution Strategy :
- Binding vs. Efficacy : High-affinity binding (low Ki) does not always correlate with functional potency (EC₅₀). Use constitutive activity assays (e.g., inverse agonism) to assess intrinsic efficacy.
- Tissue-specific effects : Brain region heterogeneity (e.g., prefrontal cortex vs. striatum) may explain divergent results. Autoradiography or in situ hybridization localizes receptor expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
